molecular formula C13H19NO6 B5548285 N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE CAS No. 288154-97-2

N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE

Cat. No.: B5548285
CAS No.: 288154-97-2
M. Wt: 285.29 g/mol
InChI Key: ZNZYSWNACGYNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under specific conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or BH3 (borane) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as NaH (sodium hydride).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)OCTADECANAMIDE
  • N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)STEARAMIDE
  • N-(TRIS(HYDROXYMETHYL)METHYL)-2-AMINOETHANESULFONIC ACID

Uniqueness

N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-19-10-4-3-9(5-11(10)20-2)12(18)14-13(6-15,7-16)8-17/h3-5,15-17H,6-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZYSWNACGYNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(CO)(CO)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-97-2
Record name N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-3,4-DIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.